2-Amino-4-tert-butylbenzoic acid
Overview
Description
2-Amino-4-tert-butylbenzoic acid is a chemical compound that is part of the benzophenone family, which is characterized by the presence of an amino group and a tert-butyl group attached to a benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 2-aminobenzophenones, has been achieved through the acylation of anilines with α-oxocarboxylic acids, a process that is assisted by tert-butyl nitrite. Tert-butyl nitrite serves as both a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation, which suggests a potential pathway for synthesizing this compound or related structures .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized using various spectroscopic techniques. For instance, the terahertz (THz) spectra of 4-aminobenzoic acid have been measured, and the structure and vibrational frequencies were calculated through density functional theory (DFT), which is in agreement with the experimental data . This approach could be applied to this compound to gain insights into its molecular vibrations and structure.
Chemical Reactions Analysis
The chemical reactions involving amino groups on benzene rings are diverse. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized from 2-aminobenzimidazole, indicating that amino groups on benzene rings can participate in the formation of heterocyclic compounds . This reactivity could be relevant when considering the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound have been studied. For instance, the crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate revealed that it crystallizes in an orthorhombic lattice and the structure is stabilized by intermolecular hydrogen bonding . Thermal analysis determined by DSC and TGA provides information on the stability and decomposition of the compound. These techniques could be used to analyze the physical and chemical properties of this compound.
Scientific Research Applications
Self-Assembly in Molecular Arrays
2-Amino-4-tert-butylbenzoic acid has been studied for its ability to form host–guest complexes with aliphatic diamines, leading to the construction of three-dimensional molecular arrays. These arrays are characterized by layered structures with extensive hydrogen bonding networks. This research is significant for understanding the self-assembly processes in molecular systems (Armstrong et al., 2002).
Steric Effects and Acidity
Studies have focused on the steric effects and the resultant impact on the acidity of this compound. These effects contribute significantly to the molecule's structural and chemical properties, influencing its potential applications in various fields of chemistry (Böhm & Exner, 2001).
Luminescent Molecular Hybrids
Research into the modification of this compound has led to the development of luminescent molecular hybrids. These hybrids demonstrate effective energy transfer and have potential applications in materials science, particularly in the development of new luminescent materials (Yan & Zhao, 2005).
Physicochemical Properties in Extraction Technology
Investigations into the physicochemical properties of this compound derivatives have implications for their application in extraction technology. These studies have explored aspects like solubility, acid-base properties, and hydrolytic stability, which are crucial for industrial applications (Pashkina et al., 2014).
Safety and Hazards
2-Amino-4-tert-butylbenzoic acid is moderately toxic by ingestion . It is an irritant and combustible when exposed to heat or flame . It is incompatible with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes . The safety information pictograms indicate a warning, with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-amino-4-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIGRZYQIUYNDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562568 | |
Record name | 2-Amino-4-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
728945-64-0 | |
Record name | 2-Amino-4-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-tert-butylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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